molecular formula C21H29N3O2 B11144330 N-isobutyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide

N-isobutyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide

Cat. No.: B11144330
M. Wt: 355.5 g/mol
InChI Key: QRAOODPHDVZZKC-UHFFFAOYSA-N
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Description

N-isobutyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its complex structure, which includes a quinazolinone core, a cyclohexyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the quinazolinone core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with isobutylamine and acetic anhydride under controlled temperature and pH conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinazolinone core to its corresponding dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles such as amines or thiols replace the isobutyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Amide derivatives with different substituents.

Scientific Research Applications

N-isobutyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-isobutyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isobutyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide stands out due to its unique combination of structural features, which confer distinct biological activities and chemical reactivity. The presence of the cyclohexyl group and the specific positioning of the acetamide moiety contribute to its unique interaction with molecular targets compared to other quinazolinone derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C21H29N3O2

Molecular Weight

355.5 g/mol

IUPAC Name

N-(2-methylpropyl)-2-[1-[(4-oxoquinazolin-3-yl)methyl]cyclohexyl]acetamide

InChI

InChI=1S/C21H29N3O2/c1-16(2)13-22-19(25)12-21(10-6-3-7-11-21)14-24-15-23-18-9-5-4-8-17(18)20(24)26/h4-5,8-9,15-16H,3,6-7,10-14H2,1-2H3,(H,22,25)

InChI Key

QRAOODPHDVZZKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CC1(CCCCC1)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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